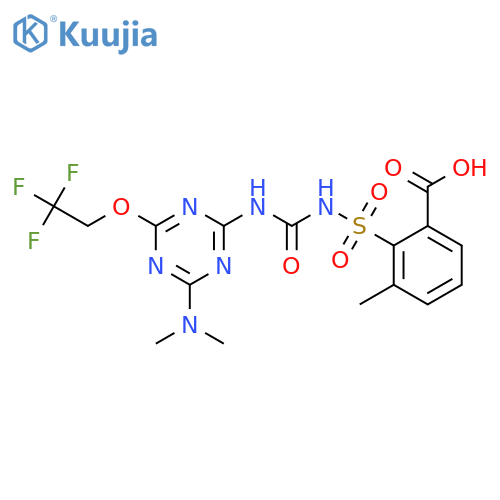Cas no 135990-29-3 (Triflusulfuron)

Triflusulfuron 化学的及び物理的性質
名前と識別子
-
- Triflusulfuron
- 2-[[4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid
- 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoic acid
- 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamo
- 2-[4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-ylcarbamoylsulfamoyl]-m-toluic acid
- Benzoic acid,2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methyl
- Triflusulfuron [ISO]
- 2-(((((4-(DIMETHYLAMINO)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL)AMINO)CARBONYL)AMINO)SULFONYL)-3-METHYLBENZOIC ACID
- SCHEMBL55458
- NS00001864
- CHEBI:142847
- 2-(4-DIMETHYLAMINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YLCARBAMOYLSULFAMOYL)-M-TOLUIC ACID
- DTXSID10159614
- Benzoic acid, 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methyl-
- triflusulfuron-methyl TP5
- 019NSK845Q
- 2-({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoic acid
- UNII-019NSK845Q
- AKTQJCBOGPBERP-UHFFFAOYSA-N
- 2-(N-{[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoic acid
- Q27231418
- 135990-29-3
-
- インチ: InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28)
- InChIKey: AKTQJCBOGPBERP-UHFFFAOYSA-N
- ほほえんだ: FC(COC1N=C(N(C)C)N=C(NC(NS(C2=C(C)C=CC=C2C(=O)O)(=O)=O)=O)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 478.08800
- どういたいしつりょう: 478.088
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 13
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 172A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.571
- ゆうかいてん: 160-163oC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.578
- PSA: 172.09000
- LogP: 2.94040
Triflusulfuron 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T782005-100mg |
Triflusulfuron |
135990-29-3 | 100mg |
$ 3985.00 | 2023-09-05 | ||
| TRC | T782005-25mg |
Triflusulfuron |
135990-29-3 | 25mg |
$ 1047.00 | 2023-09-05 | ||
| TRC | T782005-10mg |
Triflusulfuron |
135990-29-3 | 10mg |
$ 540.00 | 2023-09-05 | ||
| A2B Chem LLC | AE45223-100mg |
Triflusulfuron |
135990-29-3 | 100mg |
$1215.00 | 2024-04-20 |
Triflusulfuron 関連文献
-
Mike May Pestic. Outlook 2001 12 188
-
Mark H. Russell,John L. Saladini,Frank Lichtner Pestic. Outlook 2002 13 166
-
Abera Gure,Negussie Megersa,Negussie Retta Anal. Methods 2014 6 4633
-
Sergio C. Nanita,Laura G. Kaldon,David L. Bailey Anal. Methods 2015 7 2300
-
Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628
Triflusulfuronに関する追加情報
トリフルスルフロン(Triflusulfuron)の特性と農業応用:CAS No. 135990-29-3の科学的分析
トリフルスルフロン(Triflusulfuron)は、スルホニルウレア系除草剤に分類される化合物で、CAS番号135990-29-3として登録されています。この化合物は、選択性除草剤として広く利用され、広葉雑草や一年生雑草の防除に高い効果を発揮します。近年、持続可能な農業や環境負荷低減が注目される中、低用量で効果を発揮するトリフルスルフロンの需要が高まっています。
トリフルスルフロンの作用機序は、アセト乳酸合成酵素(ALS)阻害によるものです。これにより、雑草のアミノ酸合成を妨げ、成長を抑制します。特にテンサイや小麦などの作物において、雑草防除効果が確認されており、農薬効率化の観点からも評価されています。また、土壌残留性が低いため、環境への影響が少ないという特徴もあります。
近年の農業技術トレンドでは、AI活用や精密農業との連携が注目されています。トリフルスルフロンのような選択性除草剤は、ドローン散布やセンサー技術と組み合わせることで、省力化とコスト削減を実現できます。さらに、有機農業との併用可能性についても研究が進んでおり、��合雑草管理(IWM)の一環としての活用が期待されています。
トリフルスルフロンの安全性に関する研究も進んでいます。ヒト健康影響や非標的生物への影響を評価したデータによれば、適正使用条件下ではリスクが低いことが報告されています。ただし、耐性雑草の出現を防ぐため、ローテーション散布や複数作用機序の組み合わせが推奨されています。
市場動向として、トリフルスルフロンを含むALS阻害剤は、グローバル農業市場で堅調な成長を続けています。気候変動の影響による雑草圧増加や、労働力不足への対応策として、効率的な農薬の需要は今後も拡大すると予測されます。特にアジア太平洋地域では、水田農業との親和性が高いため、さらなる市場浸透が期待されています。
最後に、トリフルスルフロンの研究開発においては、製剤技術の進歩が重要な課題です。マイクロカプセル化やコーティング技術を応用することで、薬効持続性の向上やドリフト低減が可能となります。これらの技術は、持続可能な農業の実現に貢献するものとして、農業従事者や研究機関から高い関心を集めています。
135990-29-3 (Triflusulfuron) 関連製品
- 97780-06-8(Ethametsulfuron-Methyl)
- 111353-84-5(Ethametsulfuron)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
